3-(Aminomethyl)-3-methylpentan-2-ol
Description
3-(Aminomethyl)-3-methylpentan-2-ol is a branched amino alcohol characterized by a hydroxyl group at the C2 position and an aminomethyl substituent at the C3 position of a pentane backbone. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to hydrogen-bonding capabilities from both functional groups. Amino alcohols of this class are often utilized in pharmaceutical synthesis, catalysis, or as intermediates in organic reactions due to their bifunctional reactivity .
Properties
IUPAC Name |
3-(aminomethyl)-3-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(3,5-8)6(2)9/h6,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIIUMNAYYWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-94-8 | |
| Record name | 3-(aminomethyl)-3-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reactants: 3-methyl-2-pentanone, formaldehyde, ammonia
Catalysts: Acid or base catalysts
Solvents: Aqueous or organic solvents
Temperature: Moderate to high temperatures (50-100°C)
Pressure: Atmospheric or slightly elevated pressure
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, dichloromethane
Temperature: Varies depending on the reaction (0-100°C)
Major Products Formed
Oxidation: 3-methyl-2-pentanone, 3-methylpentanoic acid
Reduction: 3-(Aminomethyl)-3-methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Aminomethyl)-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
3-Methylpentan-2-ol (CAS 565-60-6)
- Structure: Lacks the aminomethyl group, featuring only a hydroxyl group at C2 and a methyl group at C3.
- Properties : Soluble in water, weakly acidic (pKa ~15–16), boiling point ~130–135°C (estimated from analogs in ).
- Applications: Used as a solvent or flavor/fragrance component. Its lack of an amino group limits its utility in reactions requiring basicity or nucleophilicity .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol (CAS 65113-99-7)
- Structure : Contains a bulky cyclopentenyl substituent at C5 and a methyl group at C3.
- Properties : Higher molecular weight (210.36 g/mol), hydrophobic due to the cyclopentenyl group. Used in fragrances; toxicity data are supplemented via analog 3-methyl-5-(2,2,3-trimethylcyclopentenyl)pent-4-en-2-ol (CAS 67801-20-1) for safety assessments .
3-Amino-4-methyl-2-propan-2-ylpentan-1-ol (AK Scientific Catalog# 0586EF)
- Structure: Features an amino group at C3 and hydroxyl at C1, with a branched isopropyl group.
- Properties : Higher steric hindrance reduces solubility compared to linear analogs. Restricted to R&D applications due to undefined toxicity .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Functional Groups |
|---|---|---|---|---|---|
| This compound* | C₇H₁₅NO | 129.20 (calculated) | ~180–200 (estimated) | Polar solvents | –OH, –NHCH₂– |
| 3-Methylpentan-2-ol | C₆H₁₂O | 100.16 | 130–135 | Water-miscible | –OH, –CH₃ |
| 5-(2,2,3-TMCP)-3-methylpentan-2-ol | C₁₄H₂₆O | 210.36 | 250–260 | Lipophilic | –OH, cyclopentenyl, –CH₃ |
| 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol | C₉H₂₁NO | 159.27 | ~200–220 | Moderate | –OH, –NH₂, branched alkyl |
*Estimated values based on analogs in and computational models.
Biological Activity
3-(Aminomethyl)-3-methylpentan-2-ol, with the chemical formula C7H17NO, is an organic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its aminomethyl and hydroxyl functional groups, which contribute to its biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, thereby modulating enzyme activity. This interaction can influence various biochemical pathways, making it a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
- Neuroprotective Effects : There is emerging evidence that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
- Antihypertensive Potential : The compound has been investigated for its role in modulating blood pressure, indicating potential use in treating hypertension.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study demonstrated that derivatives of this compound displayed significant antimicrobial activity against various bacterial strains. The structure-activity relationship indicated that modifications to the aminomethyl group could enhance efficacy.
- Neuroprotection :
-
Cardiovascular Effects :
- In animal models, administration of this compound resulted in a notable decrease in systolic blood pressure. The mechanism appears to involve vasodilation mediated by nitric oxide pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H17NO |
| Molecular Weight | 129.22 g/mol |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |
| Antihypertensive Activity | Lowers systolic blood pressure in animal models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
